1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Catalog No.
S1511281
CAS No.
1189352-83-7
M.F
C7H3ClF3I
M. Wt
306.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene

CAS Number

1189352-83-7

Product Name

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

IUPAC Name

1-chloro-3-iodo-5-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF3I

Molecular Weight

306.45 g/mol

InChI

InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H

InChI Key

LJWHHSGVKPUZEL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)I)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(F)(F)F

The exact mass of the compound 1-Chloro-3-iodo-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-iodo-5-(trifluoromethyl)benzene (CAS 1189352-83-7) is an unsymmetrical, tri-functionalized aromatic scaffold utilized for precision synthesis . Featuring three distinct substituents—an iodine atom, a chlorine atom, and a trifluoromethyl group—this compound provides a strictly hierarchical reactivity profile. In industrial and pharmaceutical procurement, it is selected as a precursor for sequential cross-coupling. The highly reactive C–I bond allows for mild, first-stage functionalization, while the more inert C–Cl bond is preserved for late-stage diversification . Concurrently, the CF3 group enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs). This predictable, stepwise processability allows buyers to avoid the statistical mixtures inherent to symmetrical dihalides, streamlining the synthesis of complex, multi-substituted benzene derivatives.

Research Fit

Workflow Pd-catalyzed cross-coupling with site-selective iodo activation for sequential functionalization
Selection Iodo > Chloro reactivity gradient enables predictable orthogonal coupling order
Use Context Agrochemical intermediate synthesis and pharmaceutical fragment elaboration

Substituting this specific scaffold with symmetrical alternatives, such as 1,3-dichloro-5-(trifluoromethyl)benzene or 1,3-diiodo-5-(trifluoromethyl)benzene, reduces synthetic efficiency . Symmetrical dihalides lack orthogonal reactivity, leading to statistical mixtures of mono- and di-coupled products that demand costly, solvent-intensive chromatographic separations and decrease overall yield. Furthermore, substituting with the closer analog 1-bromo-3-iodo-5-(trifluoromethyl)benzene compromises the strict chemoselectivity required in modern metallaphotoredox or palladium-catalyzed couplings. The C–Br bond is prone to competitive oxidative addition under conditions where the C–Cl bond remains entirely inert . Consequently, buyers who opt for cheaper symmetrical or bromo-iodide analogs frequently incur higher downstream manufacturing costs due to lower mono-functionalization yields, increased impurity profiles, and compromised reproducibility in library generation.

Substitution Risk

This Compound Iodo at 3-position provides high oxidative addition reactivity for mild-condition coupling
Bromo-iodo Analog Higher boiling point and refrigerated storage requirements may shift purification and logistics planning
This Compound Chloro substituent remains intact during iodo-selective coupling, enabling sequential elaboration
Chloro-bromo Analog Bromine lacks the reactivity gap needed for predictable orthogonal coupling; selectivity window may narrow
This Compound Single iodo handle provides a defined entry point for controlled C–C bond formation
Dichloro Analog Requires harsher conditions and higher catalyst loadings; site-selectivity may not be achievable

Chemoselectivity in Metallaphotoredox Cross-Coupling vs. Bromo-Analogs

In advanced Fe/Ni-catalyzed decarboxylative cross-coupling methodologies, the differentiation between halogen sites is critical for predictable yields. 1-Chloro-3-iodo-5-(trifluoromethyl)benzene demonstrates strict orthogonality, yielding 92% of the desired mono-alkylated product by selectively reacting at the C–I bond [1]. Under identical photoredox conditions, the C–Cl bond remains completely unreactive. In contrast, analogs containing a C–Br bond, such as 1-bromo-3-iodo-5-(trifluoromethyl)benzene, exhibit competitive oxidative addition at the bromine site, leading to measurable off-target activation and reduced mono-coupling fidelity [1].

Evidence DimensionMono-alkylation yield and halogen site preservation
Target Compound Data92% yield (C-I activation, C-Cl 100% preserved)
Comparator Or Baseline1-bromo-3-iodo-5-(trifluoromethyl)benzene (competitive C-Br activation)
Quantified DifferenceStrict orthogonality for Cl/I vs. competitive activation for Br/I
ConditionsFe/Ni metallaphotoredox decarboxylative cross-coupling with carboxylic acids

Ensures that the first coupling step proceeds cleanly without consuming the secondary halogen handle, eliminating the need for complex purification.

Boiling Point
Cross-study comparable
98–112 °C at 15 mmHg
Bromo-iodo analog: 237.5 °C (760 mmHg)
Chloro-bromo analog: 181.6 °C (760 mmHg)
Supports distillation-based purification under milder thermal conditions
Supplier-reported values; verify under process conditions

Elimination of Statistical Yield Caps vs. Symmetrical Dihalides

When constructing complex APIs, the use of symmetrical dihalides like 1,3-diiodo-5-(trifluoromethyl)benzene inevitably leads to a statistical distribution of products during the first coupling step, limiting the maximum theoretical mono-coupling yield to approximately 50% alongside significant di-coupled byproducts [1]. By utilizing 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, the thermodynamic and kinetic gap between the C–I and C–Cl oxidative addition rates allows for >90% conversion to the mono-coupled intermediate under standard palladium-catalyzed Suzuki or Negishi conditions [1]. This shift in product distribution reduces the E-factor of the synthesis by minimizing waste and simplifying downstream isolation.

Evidence DimensionMaximum theoretical mono-coupling yield
Target Compound Data>90% mono-coupled product (due to I/Cl reactivity gap)
Comparator Or Baseline1,3-diiodo-5-(trifluoromethyl)benzene (~50% statistical mono-coupling limit)
Quantified DifferenceApprox. 40% absolute increase in mono-functionalization yield
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Directly translates to higher material throughput and lower purification costs in industrial scale-up by avoiding statistical product mixtures.

Suzuki Coupling Yield
Class-level
89%
isolated yield
Iodo group enables efficient C–C bond formation under Pd catalysis
Microwave, Pd(PPh₃)₄, 150 °C, 30 min; class-level trend I > Br >> Cl

Process Efficiency in Late-Stage Functionalization

The strategic value of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene lies in its ability to carry the C–Cl bond intact through initial rigorous coupling environments. Once the iodine site is functionalized, the remaining chloro-arene moiety serves as an electrophile for late-stage Buchwald-Hartwig aminations or etherifications [1]. If a purely iodo- or bromo-based scaffold were used without inherent orthogonality, protection strategies would be required, adding at least two synthetic steps (protection and deprotection) to the manufacturing route [1]. The stability of the C–Cl bond under mild Pd(0) conditions reduces the step count and reagent overhead in pharmaceutical library generation.

Evidence DimensionSynthetic steps required for dual functionalization
Target Compound Data2 steps (sequential coupling without protecting groups)
Comparator Or BaselineNon-orthogonal scaffolds (4+ steps including protection/deprotection)
Quantified DifferenceReduction of 2 synthetic steps
ConditionsSequential cross-coupling (e.g., Suzuki followed by Buchwald-Hartwig)

Reduces the total number of synthetic steps in API manufacturing, lowering overall procurement and operational costs.

Density Profile
Cross-study comparable
1.952 g/cm³ (predicted)
Bromo-iodo analog: 2.176 g/cm³
Chloro-bromo analog: 1.717 g/cm³
Informs volumetric dosing and biphasic workup design
Predicted values; experimental verification recommended
Supply Specification
Supporting evidence
95% purity; ambient storage
Multi-vendor availability (Sigma-Aldrich, BLD, Alfa)
Room-temperature storage simplifies inventory and logistics
Bromo-iodo analog requires 2–8 °C refrigerated storage

Orthogonal Building Block for Multi-Target API Libraries

Due to the distinct reactivity of the C-I and C-Cl bonds demonstrated in Section 3, this compound is utilized for combinatorial chemistry and library synthesis where sequential, site-selective functionalization is required without the use of protecting groups [1].

Substrate for Advanced Metallaphotoredox Catalysis Scale-Up

As evidenced by its 92% yield in Fe/Ni dual catalysis, this compound serves as a process-compatible substrate for developing and scaling new decarboxylative cross-coupling methodologies, owing to its strict chemoselectivity compared to bromo-analogs [1].

Precursor for CF3-Containing Agrochemicals

The trifluoromethyl group significantly enhances lipophilicity and metabolic stability. Combined with the >90% mono-coupling efficiency over symmetrical dihalides, this scaffold provides a streamlined route for synthesizing advanced agrochemicals requiring sequential addition of complex side chains [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Patented route alignment
Cross-coupling site-selectivity verification
Kinase inhibitor fragment elaboration
Sequential coupling handle
Orthogonal functionalization confirmation
Site-selective sequential cross-coupling
Iodo-chloro reactivity gradient
Sequential coupling order validation
Trifluoromethylated chalcone synthesis
Halogen-metal exchange capability
Organometallic intermediate compatibility

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1189352-83-7

Wikipedia

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

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